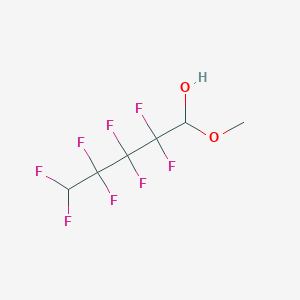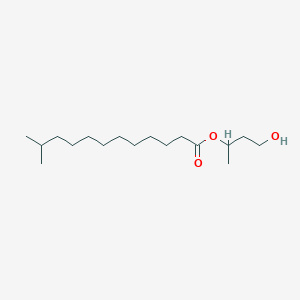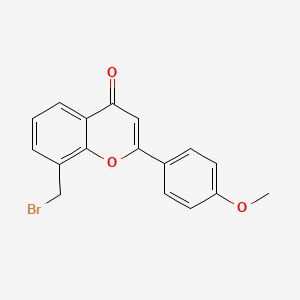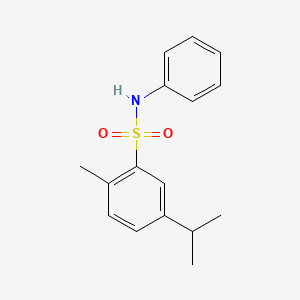
4-Ethyl-2-(trimethylsilyl)octan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-2-(trimethylsilyl)octan-3-one is an organic compound characterized by its branched alkane structure It features an ethyl group and a trimethylsilyl group attached to an octane backbone, with a ketone functional group at the third carbon position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-(trimethylsilyl)octan-3-one typically involves the introduction of the trimethylsilyl group and the ethyl group onto an octane backbone. One common method is the hydrosilylation of an appropriate alkene precursor using a trimethylsilyl reagent under catalytic conditions. The reaction conditions often involve the use of a platinum or rhodium catalyst to facilitate the addition of the trimethylsilyl group to the alkene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrosilylation processes. These processes are optimized for high yield and efficiency, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality.
化学反応の分析
Types of Reactions
4-Ethyl-2-(trimethylsilyl)octan-3-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form secondary alcohols.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Ethyl-2-(trimethylsilyl)octan-3-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Its derivatives may be explored for potential biological activity and as intermediates in the synthesis of biologically active compounds.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
作用機序
The mechanism of action of 4-Ethyl-2-(trimethylsilyl)octan-3-one involves its interaction with various molecular targets and pathways. The trimethylsilyl group can act as a protecting group, stabilizing reactive intermediates during chemical reactions. The ketone group can participate in nucleophilic addition reactions, forming intermediates that can undergo further transformations.
類似化合物との比較
Similar Compounds
- 4-Ethyl-2-(trimethylsilyl)hexan-3-one
- 4-Ethyl-2-(trimethylsilyl)decan-3-one
- 4-Ethyl-2-(trimethylsilyl)butan-3-one
Uniqueness
4-Ethyl-2-(trimethylsilyl)octan-3-one is unique due to its specific combination of an ethyl group, a trimethylsilyl group, and a ketone functional group on an octane backbone. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic applications.
特性
CAS番号 |
88257-41-4 |
|---|---|
分子式 |
C13H28OSi |
分子量 |
228.45 g/mol |
IUPAC名 |
4-ethyl-2-trimethylsilyloctan-3-one |
InChI |
InChI=1S/C13H28OSi/c1-7-9-10-12(8-2)13(14)11(3)15(4,5)6/h11-12H,7-10H2,1-6H3 |
InChIキー |
QITJHDIUHLUPCX-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)C(=O)C(C)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(Oxan-2-yl)oxy]methyl}but-3-en-1-ol](/img/structure/B14399596.png)
![1-[1,3,3,4,4,5,5,5-Octafluoro-2-(trifluoromethyl)pent-1-en-1-yl]pyrrolidine](/img/structure/B14399603.png)
![5-Hydroxy-6'-methoxy-2',3',4'-trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14399604.png)


![3,5-Dinitro-2-[(E)-{8-[(propan-2-yl)amino]quinolin-5-yl}diazenyl]benzonitrile](/img/structure/B14399645.png)
![4-Methoxy-3-phenyl-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B14399651.png)
![(4aR,4bS,6aR,7R,9aS,9bS)-4a,6a-Dimethyl-7-(6-methylheptan-2-yl)tetradecahydrocyclopenta[5,6]naphtho[2,1-b]pyran-11a(2H)-ol](/img/structure/B14399654.png)

![6-tert-Butyl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14399666.png)



![5-Chloro-2-[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14399696.png)
